OH-CATH is isolated from the king cobra, a species known for its potent venom. The peptide's antimicrobial properties were first characterized in studies focusing on its efficacy against various pathogenic bacteria.
OH-CATH is classified as an antimicrobial peptide, specifically a cathelicidin. Cathelicidins are a family of peptides that play significant roles in innate immunity and have been found in various species across the animal kingdom.
The synthesis of OH-CATH involves solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. This technique allows for the stepwise assembly of amino acids on a solid support, facilitating the creation of complex peptide structures.
The molecular structure of OH-CATH consists of a sequence of amino acids that form an alpha-helical structure, which is characteristic of many antimicrobial peptides. This structure is crucial for its interaction with bacterial membranes.
The specific sequence and structural data can vary based on the synthesis and modifications made during production. Studies have shown that OH-CATH exhibits a unique folding pattern that enhances its antimicrobial activity .
OH-CATH interacts primarily with bacterial membranes, leading to membrane disruption and cell lysis. This action is facilitated by its amphipathic nature, allowing it to insert into lipid bilayers effectively.
The mechanism by which OH-CATH exerts its antimicrobial effects involves several steps:
The minimal inhibitory concentrations (MICs) for OH-CATH against various pathogens range from 1.56 to 12.5 µg/ml, indicating its potency against drug-resistant strains .
OH-CATH has potential applications in various fields:
The discovery of OH-CATH marked a pivotal shift in antimicrobial peptide (AMP) research by demonstrating that vertebrate venoms—particularly elapid snakes—represent untapped reservoirs of novel host defense peptides. Isolated from the venom gland of the king cobra (Ophiophagus hannah), OH-CATH was first identified through cDNA library sequencing alongside other elapid cathelicidins (NA-CATH from Naja atra and BF-CATH from Bungarus fasciatus) [3]. This discovery challenged the prevailing paradigm that AMPs were primarily mammalian immune components, revealing that reptiles evolved structurally distinct yet functionally convergent peptides. Unlike mammalian cathelicidins (e.g., human LL-37), OH-CATH emerged from a parallel evolutionary pathway in snake venoms, where it serves dual roles in prey immobilization and antimicrobial defense [1] [3]. Its identification leveraged transcriptomic approaches that bypassed traditional venom toxicity studies, focusing instead on innate immunity genes within venom gland ecosystems [3].
Initial characterization revealed OH-CATH as a 34-amino-acid cationic peptide (molecular weight ~3.8 kDa) with a conserved cathelin domain that undergoes proteolytic cleavage to release the mature antimicrobial fragment [3]. Critical milestones include:
Table 1: Key Structural Parameters of OH-CATH vs. Human LL-37
Parameter | OH-CATH | Human LL-37 |
---|---|---|
Amino Acid Residues | 34 | 37 |
Net Charge (+) | +11 | +6 |
Dominant Motif | ATRA repeats | KEKEX motif |
Disulfide Bonds | 6 (stabilized) | None |
Helical Propensity | >90% in membranes | ~70% in membranes |
The functional analysis of OH-CATH evolved from phenomenological studies to quantitative biophysical models of membrane interaction. Early empirical data showed rapid bactericidal kinetics (>99% E. coli kill rate within 30 minutes) [1], prompting investigations into its mechanism. Molecular dynamics simulations revealed:
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3